
Application Note: Generating a Spectral Library
for DIA-NN In Silico

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diafen NN

Cat. No.: B1670385 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Data-Independent Acquisition (DIA) mass spectrometry is a powerful technique for

reproducible and comprehensive quantitative proteomics. A key component of many DIA

analysis workflows is the spectral library, which provides reference information on peptide

fragmentation patterns and retention times to enable accurate peptide identification and

quantification. Traditionally, these libraries are generated empirically from data-dependent

acquisition (DDA) experiments, a process that can be time-consuming.

An alternative and increasingly popular approach is the in silico generation of spectral libraries

directly from protein sequence databases (FASTA files).[1] This method leverages deep

learning models to predict tandem mass spectra (MS/MS) and indexed retention times (iRT) for

all theoretically possible peptides from a given proteome.[2] The DIA-NN software suite has a

built-in, highly efficient workflow for creating predicted spectral libraries, obviating the need for

project-specific DDA runs and enabling a "library-free" analysis approach.[3][4] This application

note provides a detailed protocol for generating and using in silico spectral libraries within DIA-

NN.

Principle of Operation
The in silico library generation process in DIA-NN is a streamlined workflow that begins with a

protein sequence database.[3] The software performs a theoretical digest of the proteins into

peptides based on user-defined enzyme specificity and other parameters. For each resulting

peptide, deep learning models predict the fragmentation spectrum (fragment ion m/z values
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and their relative intensities) and a normalized retention time.[5] This collection of predicted

information is compiled into a compact binary spectral library file (.predicted.speclib) optimized

for use within the DIA-NN analysis environment.[6]

Experimental Workflow
The overall process involves generating the predicted spectral library from a FASTA file and

then using this library to analyze one or more DIA raw files.
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Caption: Workflow for in silico library generation and DIA data analysis using DIA-NN.
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Protocols
Protocol 1: In Silico Library Generation via DIA-NN GUI
This protocol describes the generation of a predicted spectral library using the graphical user

interface of DIA-NN.

Launch DIA-NN: Open the DIA-NN application.

Add FASTA Database: In the "Input" pane, click "Add FASTA" and select the protein

sequence database file for your organism of interest. UniProt format is fully supported.[6]

Set Precursor Ion Generation Mode: In the "Precursor ion generation" pane, set the "Mode"

to "Prediction from FASTA".[6]

Specify Output Library: (Optional) In the "Output" pane, you can edit the "Predicted library"

field to customize the output file name. The library will be saved with a .predicted.speclib

extension.[6]

Configure Digestion and Prediction Parameters:

Click the "Settings" button to open the parameter configuration window.

Navigate to the "FASTA" tab. Here you can specify the enzyme (e.g., Trypsin/P), number

of missed cleavages, and the peptide length range (e.g., 7-35 amino acids).

In the "Precursor" tab, define the precursor charge range (e.g., 2-4) and the m/z range.

In the "Fragments" tab, set the fragment m/z range.

Run Library Generation: Click the "Run" button on the main interface. DIA-NN will perform

the in silico digest and predict the spectra and retention times, saving the result as a

.predicted.speclib file.

Protocol 2: In Silico Library Generation via Command
Line
For automated and high-throughput workflows, the command-line interface is recommended.
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Open Terminal/Command Prompt: Navigate to the directory containing the DIA-NN

executable (diann.exe on Windows or diann-linux on Linux).

Construct the Command: Create a command with the necessary arguments. The core

arguments for library generation are --predictor, --gen-spec-lib, --fasta, and --out-lib.

Example Command:

Execute: Run the command. The process will log its progress to the console and generate

the .predicted.speclib file upon completion.

Protocol 3: Using the In Silico Library for DIA Analysis
Once the predicted library is generated, it can be used to analyze DIA raw files.

Launch DIA-NN: Open the DIA-NN application.

Add Raw Data: In the "Input" pane, click "Raw" and select the DIA data files you wish to

analyze.

Add Spectral Library: In the "Input" pane, click "Add Library" and select the .predicted.speclib

file you generated.

Add FASTA Database: Click "Add FASTA" and select the same FASTA file used for library

generation. This is required for protein inference.[6]

Set Analysis Mode: In the "Precursor ion generation" pane, ensure the "Mode" is set to

"Library search / Off".[6]

Run Analysis: Click "Run" to start the analysis of your DIA files against the predicted spectral

library.

Quantitative Data and Parameters
The parameters used for in silico digestion and prediction significantly influence the final

spectral library. The table below summarizes key command-line parameters in DIA-NN for this

process.
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Parameter Description Typical Value

--fasta
Specifies the input protein

FASTA database.[7]
e.g., human_uniprot.fasta

--predictor

Activates deep learning-based

prediction of spectra, RTs, and

IMs.[8]

N/A (flag)

--gen-spec-lib
Instructs DIA-NN to generate a

spectral library.[7]
N/A (flag)

--out-lib
Defines the output path for the

generated library.[7]

e.g.,

my_library.predicted.speclib

--min-pep-len
Sets the minimum peptide

length for in silico digestion.[7]
7

--max-pep-len
Sets the maximum peptide

length for in silico digestion.[7]
35

--missed-cleavages
Maximum number of allowed

missed enzymatic cleavages.
1

--min-pr-charge
Minimum precursor charge

state to consider.
2

--max-pr-charge
Maximum precursor charge

state to consider.
4

--min-pr-mz Minimum precursor m/z.[7] 300

--max-pr-mz Maximum precursor m/z.[7] 1800

--min-fr-mz Minimum fragment m/z.[7] 200

--max-fr-mz Maximum fragment m/z.[7] 2000

Comparison of Spectral Library Generation
Strategies
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In silico and empirical DDA-based libraries offer distinct advantages and are suited for different

experimental goals.

Feature
In Silico Predicted Library
(via DIA-NN)

Empirical DDA-based
Library

Input Requirement Protein FASTA database[1]
DDA mass spectrometry raw

files[9]

Time Investment
Fast (minutes to hours

depending on FASTA size)[4]

Significant (requires instrument

time for DDA runs and data

processing)[2]

Comprehensiveness

High; includes all theoretical

peptides within specified

parameters.

Limited to peptides identified in

the DDA runs; may miss low-

abundance precursors.[2]

Instrument Specificity

Models are generally

applicable but can be fine-

tuned with experiment-specific

DIA data.[10]

Highly specific to the

instrument and conditions

used for DDA acquisition.

PTM Support

Primarily models unmodified

peptides; some common

modifications can be included.

Can include any post-

translational modification

identified in the DDA search.[9]

Advantage

Speed, cost-effectiveness, and

proteome-wide coverage

without acquisition bias.[4][11]

High confidence for included

peptides as they were

empirically observed; ideal for

targeted studies.

Conclusion
The generation of spectral libraries in silico using DIA-NN provides a rapid, robust, and

comprehensive alternative to traditional DDA-based methods. This approach streamlines the

DIA workflow by removing the need for separate DDA acquisitions, reducing instrument time

and simplifying experimental design. The deep learning-powered prediction engine in DIA-NN

produces high-quality libraries that enable deep proteome coverage and accurate
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quantification, making it an invaluable tool for researchers in discovery proteomics and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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